molecular formula C14H16N2O2S2 B2562276 (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide CAS No. 1312003-50-1

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2562276
CAS No.: 1312003-50-1
M. Wt: 308.41
InChI Key: BIVJVYLKRQNUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is a synthetic organic compound designed for research applications. This molecule features a sulfonamide functional group linked to a methylthiazole moiety and a phenylethene chain, a structure of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold in drug discovery, known to contribute to a wide spectrum of biological activities . Molecules containing the thiazole nucleus have been developed as treatments for conditions such as Parkinson's disease, microbial infections, and various cancers, and are also found in enzyme inhibitors . The specific configuration of the sulfonamide group and the ethene bridge in this compound suggests potential as a key intermediate or a candidate for high-throughput screening. It may be investigated for its inhibitory effects on various enzymatic targets or its role in modulating ion channel activity, given that structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC) . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a pharmacological tool to probe biological systems and signal transduction pathways. This product is strictly for non-human research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-12-15-10-14(19-12)11-16(2)20(17,18)9-8-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVJVYLKRQNUFT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Alkylation: The thiazole intermediate is then alkylated using methyl iodide to introduce the N-methyl group.

    Sulfonamide Formation: The phenylethenesulfonamide moiety is introduced through a reaction between the thiazole derivative and phenylethenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the phenylethenesulfonamide group, converting it to a single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that enable binding to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a hypothetical comparison framework might involve:

Structural Features

  • Thiazole-containing analogs : Compounds with a 2-methyl-1,3-thiazole moiety are common in medicinal chemistry. Comparisons could focus on bond angles, torsional flexibility, or intermolecular interactions (e.g., hydrogen bonding), analyzed via SHELX-refined crystallographic data .
  • Ethenesulfonamide derivatives : Substituents on the phenyl ring or modifications to the sulfonamide group could alter electronic properties or steric effects. ORTEP-3 could visualize these differences in molecular geometry .

Physicochemical Properties

  • Lipophilicity : LogP values compared to analogs with varying substituents.
  • Thermal stability : Melting points or thermogravimetric analysis (TGA) data.

Limitations of Available Evidence

The provided materials lack:

  • Experimental data (e.g., crystallographic coordinates, biological assays) for the compound.
  • References to peer-reviewed studies on its synthesis or applications.
  • Information on structurally or functionally related molecules.

Methodological Tools for Future Comparisons

  • SHELX suite : Used for refining crystal structures, which could reveal conformational differences between analogs .
  • ORTEP-3 : Enables visualization of molecular geometry and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .

Biological Activity

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

1. Chemical Structure and Properties

The compound features a thiazole ring, which is known for its planar structure and aromaticity due to the delocalization of electrons. The presence of the sulfonamide group enhances its solubility and biological activity. The molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S, and it exhibits unique interactions due to its functional groups.

2.1 Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives, including our compound of interest. Research indicates that this compound exhibits activity against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM in some derivatives .
  • Fungal Activity : It also displays antifungal properties against species of Candida and Saccharomyces, indicating its broad-spectrum potential .

2.2 Cytotoxic Effects

In vitro studies utilizing the MTT assay have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity profile indicates selective action against certain cell lines while sparing others, which is desirable in therapeutic applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Molecular docking studies have revealed that the compound binds effectively to key bacterial enzymes such as MurD and DNA gyrase, crucial for bacterial cell wall synthesis and DNA replication respectively. This binding is facilitated by multiple interactions including hydrogen bonds and π-stacking interactions .
  • Antioxidant Properties : The thiazole moiety contributes to antioxidant activity, which can mitigate oxidative stress in cells, further enhancing its therapeutic profile against diseases characterized by inflammation and oxidative damage.

4. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar thiazole derivatives reveals distinct advantages:

Compound NameStructureAntimicrobial ActivityCytotoxicity
This compoundStructureEffective against Gram-positive/negative bacteriaModerate to high
5-Methyl-7-thiazolesVariesModerate activityLow
Other Thiazole DerivativesVariesVariableVariable

5.1 Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated superior inhibition zones compared to solvent controls against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans.

5.2 Cytotoxicity Assessment

A comprehensive cytotoxicity assessment revealed that this compound exhibited promising results against HaCat cells (human keratinocyte cell line) with IC50 values indicating selective toxicity towards cancerous cells while maintaining viability in normal cells.

6. Conclusion

This compound represents a promising candidate for further development in antimicrobial and anticancer therapies due to its unique structural properties and diverse biological activities. Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.